molecular formula C17H14BrN3O3S B3301078 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 906152-28-1

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3301078
CAS No.: 906152-28-1
M. Wt: 420.3 g/mol
InChI Key: CPLPKYMXPDMRMQ-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine substituent on the benzene ring and a 6-methoxypyridazine moiety linked via a phenyl group. Its molecular weight is approximately 447.34 g/mol (calculated based on C₁₇H₁₄BrN₃O₃S). The compound’s structure combines a sulfonamide pharmacophore with a pyridazine heterocycle, a design feature often associated with biological activity in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPKYMXPDMRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is crucial for monitoring the synthesis process and verifying the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a valuable tool in biochemical assays and molecular biology research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide Br, 6-methoxypyridazine ~447.34 Not explicitly reported in evidence Target
4-ethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide OEt, 6-methoxypyridazine 385.44 Higher solubility due to ethoxy group
4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide F, CF₃, 6-methoxypyridazine 425.37 Enhanced metabolic stability (fluorine)
N-(6-methoxypyridazin-3-yl)benzenesulfonamide derivatives (Schiff bases) Varied arylidene hydrazides 380–420 Antifungal activity (78% yield, 201–203°C mp)

Biological Activity

4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C17H14BrN3O3SC_{17}H_{14}BrN_{3}O_{3}S. This compound is notable for its structural features, including a bromine atom, a methoxypyridazine moiety, and a sulfonamide group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Weight : 420.3 g/mol
  • CAS Number : 906152-28-1
  • IUPAC Name : 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects in disease states.

Enzyme Inhibition

The compound's mechanism includes:

  • Competitive Inhibition : The sulfonamide group competes with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : It may also bind to sites other than the active site, altering enzyme conformation and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The compound's structure allows it to interfere with bacterial folate synthesis, leading to bacteriostatic effects.

Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer potential. The methoxypyridazine moiety enhances its ability to interact with cancer cell targets, possibly through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cell signaling pathways.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of various sulfonamides against gram-positive and gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Bromo-SulfanilamideStructureAntimicrobial
6-Methoxypyridazine DerivativeStructureAnticancer
4-Iodo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamideStructureAntimicrobial, Anticancer

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling a brominated benzene sulfonyl chloride with a substituted pyridazinyl aniline intermediate. Key steps include:

  • Solvent selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
  • Base utilization: Triethylamine (TEA) is used to deprotonate the aniline group, facilitating nucleophilic substitution .
  • Temperature control: Reactions are conducted at 60–80°C under inert atmospheres to minimize side reactions .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can structural characterization of this compound be systematically performed?

Methodological Answer:

  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2 ppm) .
  • X-ray crystallography: Single-crystal diffraction confirms the planar geometry of the pyridazine ring and sulfonamide linkage .
  • Mass spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 474.98 (M+H+^+) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antibacterial activity: Perform MIC assays against S. aureus and E. coli using broth microdilution (concentration range: 1–100 µM) .
  • Enzyme inhibition: Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO2_2 hydration .
  • Cytotoxicity: Use MTT assays on HEK-293 cells to assess IC50_{50} values, ensuring <10% cytotoxicity at 50 µM .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. chlorine) impact structure-activity relationships (SAR)?

Methodological Answer: Compare bioactivity data across analogs (Table 1):

Substituent Target IC50_{50} (µM) Reference
BrCA-II0.12
ClCA-II0.45
CF3_3EGFR kinase1.8
Key Insight: Bromine enhances CA-II inhibition due to hydrophobic interactions in the active site .

Q. What strategies identify molecular targets for this compound?

Methodological Answer:

  • Surface plasmon resonance (SPR): Immobilize recombinant proteins (e.g., kinases) to measure binding affinity .
  • Thermal shift assay: Monitor protein melting temperature (TmT_m) shifts to detect stabilization upon ligand binding .
  • CRISPR-Cas9 screening: Knockout candidate targets (e.g., CA2 gene) to confirm loss of compound efficacy .

Q. How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Assay standardization: Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK-293) and serum concentrations .
  • Meta-analysis: Pool data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL456789) to identify outliers .
  • Dose-response validation: Test disputed concentrations (e.g., 10 µM vs. 50 µM) in triplicate to verify reproducibility .

Q. What methodologies address solubility limitations in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug design: Introduce phosphate esters at the sulfonamide group for in situ hydrolysis .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How can degradation pathways be analyzed under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24 hours .
  • LC-MS/MS analysis: Identify degradation products (e.g., sulfonic acid derivatives) using a C18 column and gradient elution .
  • Kinetic modeling: Calculate half-life (t1/2t_{1/2}) via first-order decay equations .

Q. What computational tools predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to dock into CA-II (PDB: 1CA2) with a grid box centered on the Zn2+^{2+} ion .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å) .
  • ADMET prediction: Apply SwissADME to estimate LogP (2.8) and BBB permeability (CNS MPO score: 3.2) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Reaction scaling: Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature control .
  • Catalyst recycling: Use Pd/C (5% w/w) in Suzuki-Miyaura couplings with >90% recovery via filtration .
  • Yield optimization: Employ DoE (Design of Experiments) to refine solvent/base ratios (e.g., THF:TEA at 3:1 v/v) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

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